1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Description
Structural Pharmacophore Analysis
Core Heterocycle Interactions
1,2,4-Oxadiazole Bioisosterism
The 1,2,4-oxadiazole ring serves as a critical bioisostere in this compound, replacing traditional ester or amide functionalities while enhancing metabolic stability. Unlike esters or amides, which are prone to enzymatic hydrolysis, the 1,2,4-oxadiazole’s aromatic character and electron-deficient nitrogen atoms confer resistance to hydrolytic degradation. This stability is pivotal for maintaining structural integrity in biological environments, particularly in orally administered therapeutics.
The oxadiazole’s planar geometry facilitates π-π stacking interactions with aromatic residues in protein binding pockets, such as tyrosine or phenylalanine side chains. Additionally, its dipole moment (≈3.5 D) creates favorable electrostatic interactions with polar regions of target proteins. In the context of this compound, the 3-(4-chlorophenyl) substituent on the oxadiazole introduces steric bulk and electron-withdrawing effects, further modulating binding affinity. Chlorine’s inductive withdrawal enhances the oxadiazole’s electrophilicity, potentially strengthening hydrogen-bonding interactions with basic arginine or lysine residues.
Piperidine Carboxamide Functionalization
The piperidine-4-carboxamide moiety provides conformational rigidity and spatial orientation critical for target engagement. Piperidine’s chair conformation positions the carboxamide group equatorially, minimizing steric clash while optimizing hydrogen-bonding potential. The N-[(4-fluorophenyl)methyl] substituent extends perpendicularly from the piperidine ring, creating a T-shaped topology that complements hydrophobic pockets in protein targets.
Catalyst-controlled functionalization methods, such as rhodium-catalyzed C–H insertion, enable precise modification of the piperidine scaffold. For instance, the carboxamide at the 4-position is strategically placed to interact with backbone carbonyls or side-chain hydroxyls via hydrogen bonding. This aligns with studies showing that piperidine-4-carboxamides exhibit enhanced binding to G-protein-coupled receptors (GPCRs) compared to their 3- or 2-substituted analogues. The fluorobenzyl group’s lipophilicity (ClogP ≈ 2.1) further enhances membrane permeability, a key determinant of bioavailability.
Chlorophenyl and Fluorophenyl Substituent Effects
The 4-chlorophenyl and 4-fluorophenyl groups exert distinct electronic and steric influences on the compound’s pharmacophore. Chlorine’s strong electron-withdrawing effect (+σp = 0.23) polarizes the oxadiazole ring, increasing its susceptibility to nucleophilic attack at the C5 position—a feature exploited in prodrug activation strategies. Conversely, fluorine’s electronegativity (-I effect) and small atomic radius (van der Waals radius ≈ 1.47 Å) optimize hydrophobic interactions without significantly distorting the benzyl group’s geometry.
Substituent positioning also modulates target selectivity. The para-chloro configuration prevents meta/ortho isomerism, ensuring consistent binding to planar aromatic residues. Similarly, the 4-fluorobenzyl group’s symmetry reduces entropic penalties during ligand-receptor complex formation. Computational docking studies suggest these substituents collectively contribute to a binding energy reduction of ≈−3.8 kcal/mol compared to non-halogenated analogues.
Table 1: Key Physicochemical Properties of Substituents
| Substituent | Electronic Effect (σp) | van der Waals Radius (Å) | ClogP Contribution |
|---|---|---|---|
| 4-Chlorophenyl | +0.23 | 1.80 | +0.71 |
| 4-Fluorophenyl | +0.06 | 1.47 | +0.14 |
| 1,2,4-Oxadiazole | N/A | N/A | −0.38 |
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-20-7-5-18(6-8-20)23-31-26(35-32-23)22-2-1-13-29-24(22)33-14-11-19(12-15-33)25(34)30-16-17-3-9-21(28)10-4-17/h1-10,13,19H,11-12,14-16H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGJQLHACGAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring.
Pyridine Ring Functionalization: The pyridine ring is functionalized through various substitution reactions to introduce the desired substituents.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions.
Coupling Reactions: The final step involves coupling the different ring systems together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives similar to the compound have shown significant cytotoxic effects against various human tumor cell lines. In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that related oxadiazole compounds exhibited mean growth inhibition (GI) values of approximately 15.72 μM against tested cancer cells .
Case Study: Antitumor Efficacy
In a study assessing the anticancer activity of related oxadiazole derivatives, compounds demonstrated effective inhibition rates against several cancer types, including glioblastoma and ovarian cancer. Percent growth inhibitions (PGIs) were reported as high as 86.61% for specific cell lines .
Antidiabetic Properties
Research has also indicated that oxadiazole derivatives can possess antidiabetic properties. In vivo studies using genetically modified models have shown that these compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .
Pharmacokinetics and Drug-Like Properties
Evaluations using SwissADME software indicate that the compound possesses favorable drug-like properties, which include:
- Solubility: Adequate solubility in biological fluids.
- Permeability: Good permeability across biological membranes.
- Metabolic Stability: Resistance to rapid metabolism, enhancing bioavailability .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Biological Activity
The compound 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic molecule that incorporates various functional groups known for their biological activity. The presence of the 1,2,4-oxadiazole moiety is particularly significant, as this heterocyclic structure has been associated with a wide range of pharmacological effects.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 426.90 g/mol. This structure includes a piperidine ring, which is often linked to various therapeutic effects.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles , including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that compounds containing the oxadiazole ring can inhibit the growth of several cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 50 µM to over 100 µM against various human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. Studies have reported that oxadiazole derivatives can act as inhibitors for several key enzymes:
- Acetylcholinesterase (AChE) : Important in neuropharmacology for treating Alzheimer's disease.
- Carbonic Anhydrase (CA) : Linked to various physiological processes and diseases.
- Histone Deacetylases (HDAC) : Implicated in cancer and neurological disorders.
The compound's ability to inhibit these enzymes suggests potential therapeutic applications in neurodegenerative diseases and cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar oxadiazole derivatives have shown effectiveness against a variety of bacterial strains. For example, compounds with structural similarities have been noted for their antibacterial effects against Staphylococcus aureus and Escherichia coli , demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted that certain oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent antiproliferative effects. The structural modifications were critical in enhancing this activity .
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage, suggesting that modifications to the piperidine structure could enhance protective mechanisms in neuronal cells .
- Enzyme Inhibition Studies : A series of experiments confirmed that oxadiazole derivatives could effectively inhibit AChE and other relevant enzymes, providing a foundation for their use in treating cognitive disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocyclic molecules, as exemplified in the synthesis and reactions described in . Below is a detailed comparison based on substituent effects, synthetic pathways, and inferred properties:
Structural Analogues from
The compounds synthesized in , such as 12 and 13 , incorporate chlorophenyl, pyridine, and triazole/pyrrolothiazolopyrimidine moieties. While these differ in core scaffolds (e.g., pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine vs. pyridinyl-oxadiazole), key comparisons include:
- Substituent Effects : Both the target compound and analogs feature electron-withdrawing groups (4-chlorophenyl, 4-fluorophenyl), which enhance metabolic stability and binding affinity in medicinal chemistry contexts .
- Synthetic Complexity : The target compound’s oxadiazole ring is typically synthesized via cyclization of amidoximes, whereas compounds involve multi-step condensations of pyridine derivatives with heterocyclic amines.
Functional Group Analysis
Inferred Pharmacological Properties
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may confer better metabolic stability compared to triazoles in analogs, as oxadiazoles are less prone to oxidative degradation.
- Piperidine Carboxamide : The N-(4-fluorobenzyl)piperidine-4-carboxamide group could enhance blood-brain barrier penetration relative to the pyrrolothiazolopyrimidine carboxamides in , which are bulkier and more polar .
Research Findings and Limitations
- Structural insights must be inferred from analogs.
- However, 4-chlorophenyl and 4-fluorophenyl groups are common in kinase inhibitors (e.g., EGFR, VEGFR), suggesting plausible targets.
Q & A
Basic: What synthetic strategies are recommended for this compound, and how can reaction yields be optimized?
Answer:
The synthesis involves multi-step reactions, including:
- Oxadiazole ring formation : Use 4-chlorobenzamide and hydroxylamine hydrochloride under reflux with a dehydrating agent (e.g., POCl₃) to form the 1,2,4-oxadiazole core .
- Piperidine coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution for attaching the piperidine-carboxamide moiety .
- Yield optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design can optimize solvent polarity and reaction time, reducing byproducts .
Basic: What orthogonal analytical techniques are critical for structural validation?
Answer:
Use a combination of:
- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (¹H/¹³C NMR) and piperidine substitution patterns (2D COSY/NOESY) .
- X-ray crystallography : Resolve stereochemical ambiguities using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to probe pharmacological activity?
Answer:
- Core modifications : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-thiadiazole substitution) or fluorophenyl groups to assess binding affinity shifts .
- In vitro assays : Use fluorometric Ca²⁺ assays (e.g., mGlu5 receptor activation) to quantify potency (EC₅₀) and compare with computational docking results (AutoDock Vina) .
- Data interpretation : Apply multivariate analysis to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability limitations .
- Receptor occupancy studies : Use PET imaging with radiolabeled analogs (e.g., [¹¹C]-labeled compound) to confirm target engagement in vivo .
- Species-specific differences : Compare rodent vs. human CYP450 metabolism data to adjust dosing regimens .
Advanced: What crystallographic strategies are effective for resolving conformational flexibility in the piperidine-carboxamide moiety?
Answer:
- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K using a cryostream .
- Twinning analysis : Use SHELXD to deconvolute twinned crystals, common in flexible piperidine systems .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain conformational preferences .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Hazard mitigation : Use fume hoods for reactions involving POCl₃ (toxic fumes) and avoid skin contact with intermediates (wear nitrile gloves) .
- Emergency response : For spills, neutralize acids/bases with appropriate reagents (e.g., sodium bicarbonate for acid spills) .
- Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) for incineration .
Advanced: How can computational methods guide the optimization of metabolic stability?
Answer:
- Metabolite prediction : Use Schrödinger’s MetaSite to identify soft spots (e.g., piperidine N-oxidation) .
- Enzyme inhibition assays : Test CYP3A4/2D6 inhibition via fluorogenic substrates (e.g., Vivid® assays) to prioritize analogs with lower interaction risks .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral absorption .
Advanced: What in vivo models are suitable for evaluating antipsychotic or procognitive effects?
Answer:
- Rodent behavioral assays :
- Biomarker analysis : Extract prefrontal cortex tissue post-mortem for Western blotting (e.g., phosphorylated ERK/CREB levels) .
Basic: What functional groups are critical for target binding, and how can their roles be validated?
Answer:
- Key groups : The 4-chlorophenyl-oxadiazole acts as a hydrophobic anchor, while the fluorophenyl-methyl group enhances blood-brain barrier penetration .
- Validation : Synthesize deletion analogs (e.g., remove oxadiazole) and test in radioligand displacement assays (e.g., [³H]MPEP for mGlu5) .
Advanced: How should researchers address batch-to-batch variability in biological activity?
Answer:
- Quality control : Implement strict HPLC purity thresholds (>98%) and characterize polymorphs via PXRD .
- Bioassay standardization : Use internal reference compounds (e.g., ADX47273 for mGlu5 PAM assays) to normalize inter-experimental variability .
- Statistical analysis : Apply Grubbs’ test to identify outlier datasets and recalibrate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
